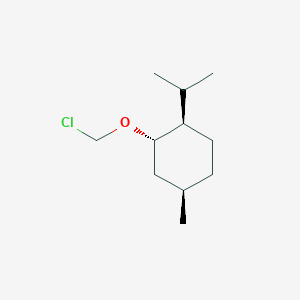

(+)-氯甲基异薄荷醚

描述

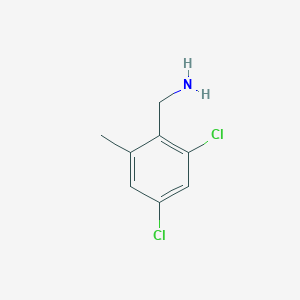

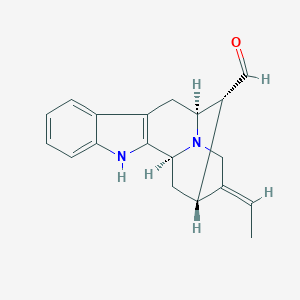

(+)-Chloromethyl isomenthyl ether is a compound used in the synthesis of optically pure α-branched α-amino nitriles . It is a derivative of chloromethyl methyl ether, which is known for its use in various chemical manufacturing processes . The compound is related to chloromethylethyl ether, which has been studied for its vibrational spectra and rotational isomerism .

Synthesis Analysis

The synthesis of (+)-Chloromethyl isomenthyl ether involves the use of chloromethyl (−)-menthyl ether and its application in the synthesis of di-(−)-menthyl acetal (−)-menthyl (+)-menthyl acetals . An efficient synthesis of chloromethyl methyl ether, which is a precursor to (+)-Chloromethyl isomenthyl ether, has been reported to feature mild conditions, short reaction times, high yield, and simple operation .

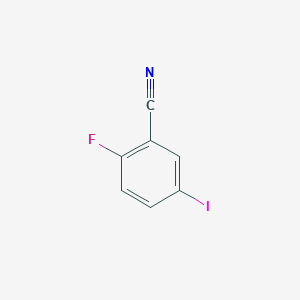

Molecular Structure Analysis

The molecular structure of chloromethylethyl ether, a related compound, has been determined using microwave spectra and isotopically substituted species. The structure of the GT isomer was specifically analyzed, revealing details about the bond lengths and the conformation of the molecule . Additionally, the molecular structure of monochlorodimethyl ether, another related compound, has been investigated using electron diffraction, providing insights into the bond lengths and rotational restrictions of the chloromethyl and methyl groups .

Chemical Reactions Analysis

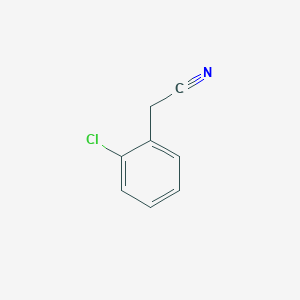

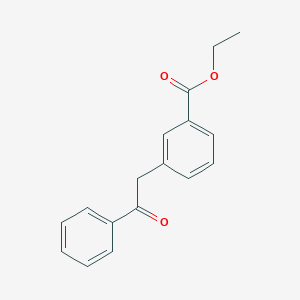

Chloromethyl methyl ether has been used in the cationic addition to isoprene to obtain 1-chloro-3-methyl-5-methoxypentene-2, which is a precursor to α-isogeranyl methyl ether . The chloromethylation of alkylbenzenes and polystyrenes by chloromethyl methyl ether has also been studied, showing the formation of ortho-products .

Physical and Chemical Properties Analysis

Chloromethyl methyl ether is known to cause severe irritation upon acute inhalation exposure and may lead to chronic bronchitis upon long-term exposure. It has been classified as a Group A, known human carcinogen due to increased incidences of respiratory cancer in occupationally exposed workers . The vibrational spectra and rotational isomerism of chloromethylethyl ether have been studied, revealing the existence of different conformations in various states and providing information on the stability of these forms .

科学研究应用

锂离子电池隔膜改进

- Li 等人(2018 年)探索了用氯甲基对聚(醚醚酮)进行改性以提高其溶解度,用于制造无纺膜。这些膜由于含有丰富的极性基团,表现出优异的润湿性和稳定性,使其适用于锂离子电池 (Li 等人,2018 年)。

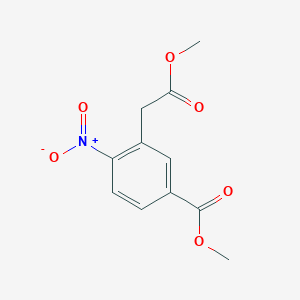

烷基苯和聚苯乙烯的改性

- Pinell 等人(1984 年)研究了使用氯甲基甲基醚对烷基苯(如甲苯和乙苯)进行氯甲基化,然后将氯甲基转化为羟甲基。这导致了具有特定邻位取代的产品 (Pinell 等人,1984 年)。

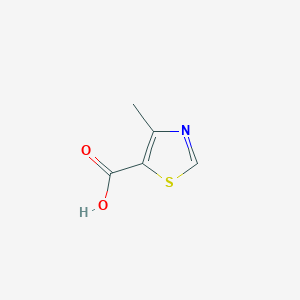

合成有机化学的量子化学研究

- Topchii 等人(1977 年)对各种 α-、β-和 γ-氯醚(包括氯甲基醚)的电子结构进行了量子化学研究。这项研究有助于理解它们的反应性,这对于它们在合成有机化学中的应用至关重要 (Topchii 等人,1977 年)。

气液色谱法鉴定厌氧菌

- Thomann 和 Hill(1986 年)开发了一种使用甲基叔丁基醚(与氯仿和醚相比是一种更安全的溶剂)的改进提取程序,用于气液色谱法鉴定厌氧菌 (Thomann & Hill,1986 年)。

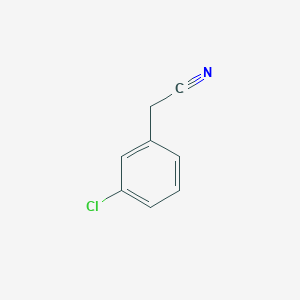

药理活性物质的制备

- Hager 和 Liu(1953 年)在制备各种药理学上有趣的化合物(如双功能脒和氨基醚)中使用了氯甲基化产物,包括氯甲基醚 (Hager & Liu,1953 年)。

有机化学中的高效合成

- Zheng 等人(2016 年)报道了氯甲基甲基醚(有机合成中一种重要的保护剂)的高效合成。他们的方法具有条件温和、产率高和简单等特点,为有机合成实践做出了宝贵贡献 (Zheng 等人,2016 年)。

属性

IUPAC Name |

(1R,2S,4R)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPLTFUYFXWFGB-MXWKQRLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@H](C1)OCCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601970 | |

| Record name | (1R,2S,4R)-2-(Chloromethoxy)-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,4R)-2-(Chloromethoxy)-4-methyl-1-(propan-2-yl)cyclohexane | |

CAS RN |

144177-48-0 | |

| Record name | (1R,2S,4R)-2-(Chloromethoxy)-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Chloromethyl isomenthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。